

Introduction: The Significance of Thermochemical Data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethyl-2-hexene

Cat. No.: B165507

[Get Quote](#)

2,3-Dimethyl-2-hexene (C_8H_{16} , CAS No: 7145-20-2) is an unsaturated hydrocarbon whose utility in organic synthesis and potential role as a fragment in larger bioactive molecules necessitates a thorough understanding of its energetic properties.^[1] Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are fundamental to predicting the molecule's stability, reactivity, and equilibrium position in chemical reactions. For professionals in drug development and process chemistry, this information is critical for designing safe, efficient, and scalable synthetic routes, modeling reaction kinetics, and ensuring thermal safety in manufacturing processes. This guide provides a detailed overview of the known thermochemical data for **2,3-Dimethyl-2-hexene**, outlines the rigorous experimental and computational methodologies used to obtain these values, and offers insights into their practical application.

Molecular and Physical Properties

A foundational understanding begins with the basic physical characteristics of the molecule.

Property	Value	Source
Chemical Formula	<chem>C8H16</chem>	[1]
Molecular Weight	112.21 g/mol	[2]
CAS Number	7145-20-2	[1]
IUPAC Name	2,3-dimethylhex-2-ene	[3]
Normal Boiling Point	395.00 ± 0.40 K (121.85 °C)	[2]
Density	0.729 g/cm³	[2]

Summary of Thermochemical Data

The following table summarizes key thermochemical values for **2,3-Dimethyl-2-hexene**. It is crucial to distinguish between experimentally determined data and values estimated through computational or group-contribution methods, as their accuracy and reliability can differ.

Thermochemical Property	Value	Unit	Method	Source
Std. Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	39.70	kJ/mol	Experimental	[2]
Std. Enthalpy of Formation (Δ_fH°)	-110.81	kJ/mol	Joback Method	[2]
Std. Gibbs Free Energy of Formation (Δ_fG°)	79.60	kJ/mol	Joback Method	[2]
Ideal Gas Heat Capacity (C _p)	218.01	J/mol·K	Joback Method (at 386.36 K)	[2]

Note: Data derived from the Joback method are estimations based on group contributions and may have higher uncertainty than experimental values. The Joback method's accuracy for properties like enthalpy of formation can have an average absolute error of several kcal/mol (or ~8-12 kJ/mol).[4][5]

Part I: Experimental Determination of Thermochemical Properties

The gold standard for thermochemical data is meticulous experimentation. The protocols described here are designed as self-validating systems, incorporating control standards and rigorous data analysis to ensure trustworthiness.

Section 1.1: Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound is typically determined indirectly by measuring its enthalpy of combustion ($\Delta_c H^\circ$).[6] By burning the compound in a high-pressure oxygen environment within a bomb calorimeter, the heat released can be precisely measured. Using Hess's Law, and knowing the standard enthalpies of formation for the combustion products (CO_2 and H_2O), the enthalpy of formation of the reactant can be calculated.

Experimental Protocol: Oxygen Bomb Calorimetry

This protocol describes the determination of the heat of combustion for a volatile liquid like **2,3-Dimethyl-2-hexene**.

- Calorimeter Calibration:
 1. Press a pellet of ~1.0 g of standard benzoic acid (of known heat of combustion) and record its mass to ± 0.1 mg.
 2. Place the pellet in the crucible of the bomb calorimeter. Add a 10 cm length of nickel-chromium fuse wire, placing it in contact with the pellet and connecting it to the electrodes.

3. Add 1.0 mL of deionized water to the bottom of the bomb to ensure saturation of the internal atmosphere.
4. Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.
5. Submerge the bomb in the calorimeter bucket containing a precisely known mass of water (~2000 g).
6. Allow the system to equilibrate for 5-10 minutes, recording the temperature every 30 seconds to establish a stable baseline.
7. Ignite the sample and record the temperature rise at 15-second intervals until a peak is reached, then continue recording for 5 minutes to establish a post-combustion baseline.
8. Calculate the heat capacity of the calorimeter system using the known energy of combustion of benzoic acid and the corrected temperature change. Repeat this calibration at least three times to ensure reproducibility.

- Sample Preparation & Combustion:
 1. Due to its volatility, encapsulate ~0.5-0.8 g of **2,3-Dimethyl-2-hexene** in a gelatin capsule or seal it in a thin-walled glass ampule. Record the total mass accurately.
 2. Place the encapsulated sample in the crucible.
 3. Repeat steps 1.2 through 1.7 for the **2,3-Dimethyl-2-hexene** sample.
- Data Analysis & Calculation:
 1. Correct the observed temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).
 2. Calculate the total heat released by multiplying the corrected temperature rise by the average heat capacity of the calorimeter.
 3. Subtract contributions from the ignition energy (fuse wire) and any auxiliary materials (gelatin capsule).

4. Convert the resulting energy to the standard enthalpy of combustion ($\Delta_c H^\circ$) in kJ/mol.
5. Calculate the standard enthalpy of formation ($\Delta_f H^\circ$) using the combustion reaction stoichiometry and the known $\Delta_f H^\circ$ values for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$:
 - $\text{C}_8\text{H}_{16}(\text{l}) + 12 \text{ O}_2(\text{g}) \rightarrow 8 \text{ CO}_2(\text{g}) + 8 \text{ H}_2\text{O}(\text{l})$
 - $\Delta_c H^\circ = [8 \times \Delta_f H^\circ(\text{CO}_2) + 8 \times \Delta_f H^\circ(\text{H}_2\text{O})] - [\Delta_f H^\circ(\text{C}_8\text{H}_{16}) + 12 \times \Delta_f H^\circ(\text{O}_2)]$
 - Since $\Delta_f H^\circ$ for O_2 is zero, the equation is rearranged to solve for $\Delta_f H^\circ(\text{C}_8\text{H}_{16})$.[\[6\]](#)

Section 1.2: Enthalpy of Vaporization via Vapor Pressure Measurement

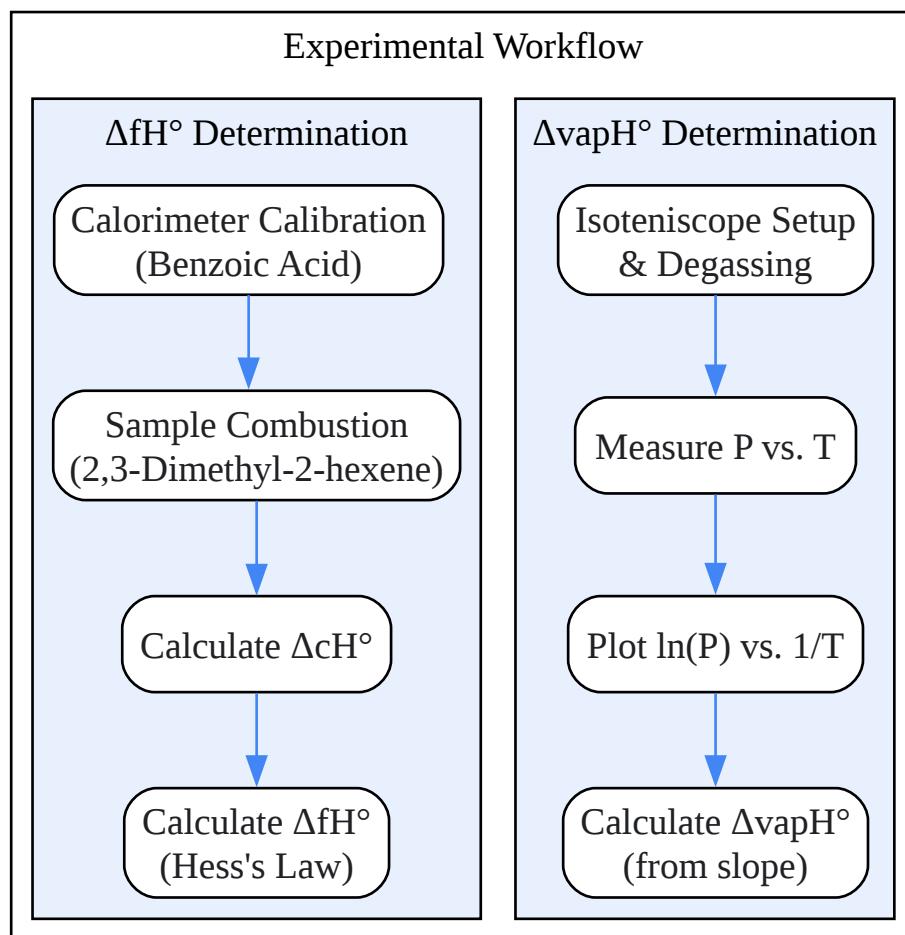
The enthalpy of vaporization ($\Delta_{\text{vap}} H^\circ$) is the energy required to transform one mole of a substance from a liquid to a gas. It can be determined by measuring the liquid's vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.[\[7\]](#)[\[8\]](#)

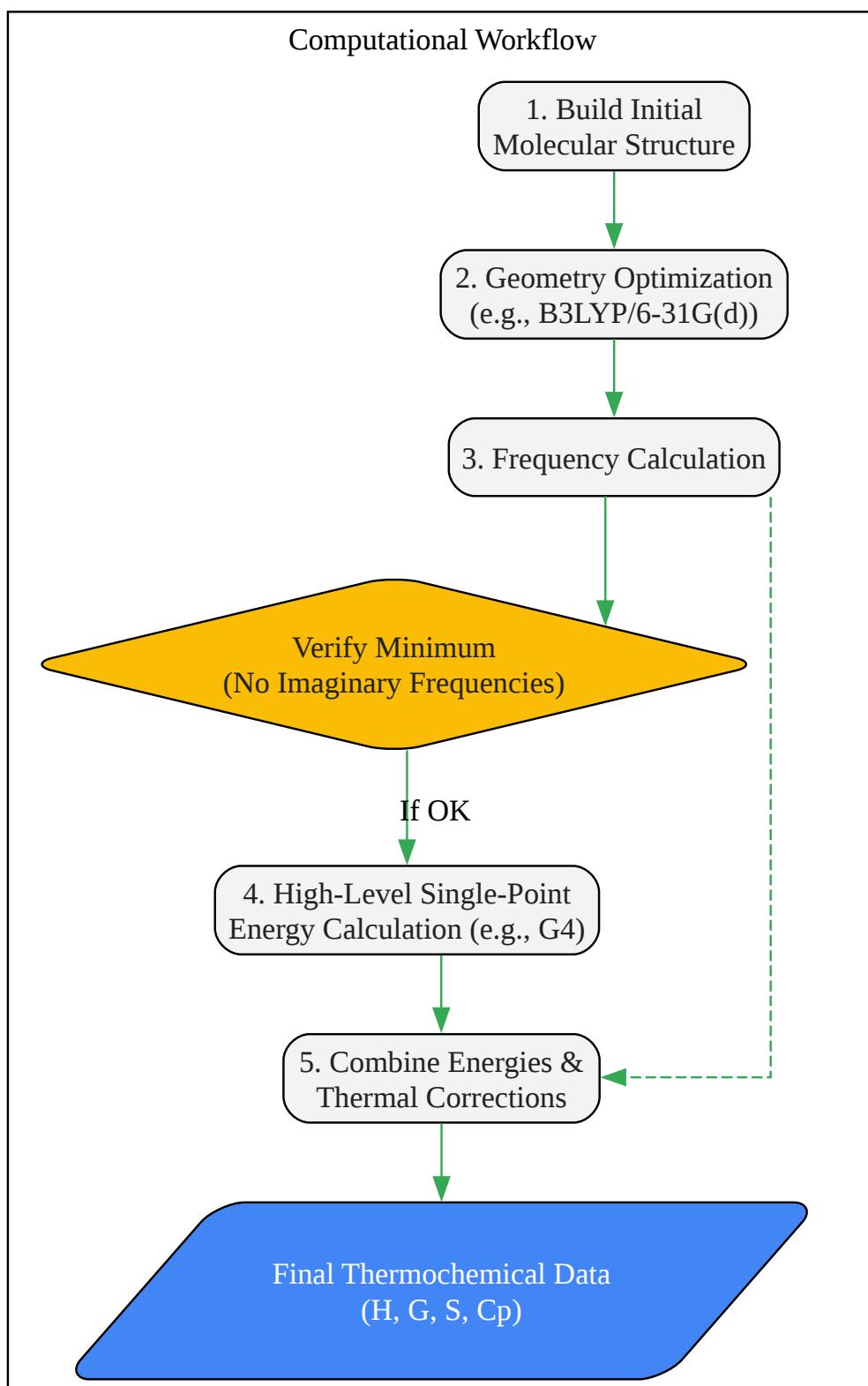
Experimental Protocol: Isoteniscopic Method

- Apparatus Setup:

1. An isoteniscopic, a specialized U-tube manometer, is filled with the sample liquid ([2,3-Dimethyl-2-hexene](#)). A small amount of the liquid is also placed in the bulb.
2. The isoteniscopic is attached to a pressure regulation system and a high-precision manometer.
3. The entire assembly is placed in a thermostatically controlled water or oil bath capable of maintaining temperature to ± 0.01 K.

- Degassing the Sample:


1. Gently heat the bulb while reducing the system pressure to boil the liquid. This process expels any dissolved gases.
2. Cool the bulb, allowing the vapor to condense and trap a pure sample. Repeat this process 2-3 times to ensure all dissolved air is removed.


- Data Collection:

1. Set the thermostatic bath to the lowest desired temperature and allow the system to reach thermal equilibrium (~20-30 minutes).
2. Adjust the external pressure until the liquid levels in the U-tube of the isoteniscope are equal, indicating the external pressure matches the sample's vapor pressure.
3. Record the temperature and the system pressure from the high-precision manometer.
4. Increase the bath temperature in increments of 5-10 K and repeat the pressure measurement at each step across a wide temperature range.

- Data Analysis:

1. The Clausius-Clapeyron equation can be expressed in its integrated form: $\ln(P) = -(\Delta_{\text{vap}}H^\circ/R) * (1/T) + C$, where P is vapor pressure, T is absolute temperature, and R is the ideal gas constant.^[8]
2. Plot $\ln(P)$ on the y-axis against $1/T$ (in K^{-1}) on the x-axis.
3. The data should form a straight line. Perform a linear regression to determine the slope.^[9]
^[10]
4. The enthalpy of vaporization is calculated from the slope: $\Delta_{\text{vap}}H^\circ = -(\text{slope}) \times R$.

[Click to download full resolution via product page](#)

Caption: Workflow for ab initio prediction of thermochemical properties.

Discussion: Bridging Experiment and Theory

- Expertise & Causality: The choice between experimental and computational methods often depends on the required accuracy, available resources, and the nature of the molecule. Experimental calorimetry provides direct, tangible data but can be challenging for volatile or reactive compounds. Computational methods are powerful and versatile but their accuracy is highly dependent on the chosen level of theory and can struggle with highly complex electronic structures or extensive conformational flexibility.
- Trustworthiness: For experimental work, trustworthiness is established through rigorous calibration with certified standards (like benzoic acid) and reproducibility. In computational chemistry, it is achieved by benchmarking methods against well-established experimental data and validating that the calculation has found a true energy minimum.
- Insights: The estimated enthalpy of formation for **2,3-Dimethyl-2-hexene** (-110.81 kJ/mol) suggests it is an enthalpically stable compound relative to its constituent elements in their standard states. [2][6] This stability is expected for a C8 hydrocarbon. The enthalpy of vaporization (39.70 kJ/mol) is a direct measure of the intermolecular forces (primarily van der Waals forces) in the liquid state and is a key parameter in modeling phase-change behavior for process design. [2]

Conclusion

A comprehensive understanding of the thermochemical properties of **2,3-Dimethyl-2-hexene** requires a synergistic approach, leveraging both precise experimental measurements and high-level computational predictions. While a limited amount of experimental data is publicly available, established protocols in calorimetry and vapor pressure analysis provide a clear path for its empirical determination. Concurrently, modern computational workflows offer a powerful and increasingly accurate means to predict a full suite of thermochemical data. This guide provides the foundational knowledge and detailed methodologies for researchers to confidently obtain, interpret, and apply these crucial energetic parameters in their scientific and developmental endeavors.

References

- Determining enthalpy of vapourisation by measuring vapour pressures (Vernier LabQuest). (2014, June 1). [Video]. YouTube.

- Chemistry LibreTexts. (2020, August 14). 11.5: Vaporization and Vapor Pressure.
- Rosen, A. S. Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry. The Rosen Review.
- Wikipedia. Joback method.
- Chemistry LibreTexts. (2024, September 1). 4.6: Enthalpy of Vapourisation of Water by Vapour Pressure Measurement.
- KG Engineering Solutions. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. [Video]. YouTube.
- Steemit. Determination of Vapor Pressure and Enthalpy of Vaporization of Water.
- Scribd. Chemical Property Estimation Guide.
- QuantumATK. Using Thermochemistry Analyzer to Compare Chemical Reactions.
- Chemistry with Dr. D. (2022, April 30). Determining Enthalpy of Vaporization Given Vapor Pressures at Various Temperatures. [Video]. YouTube.
- Data.gov. NIST-JANAF Thermochemical Tables - SRD 13.
- Thermo. Joback Group Contribution Method.
- TA Instruments. Determining volatile organic carbon by Differential scanning calorimetry, ta250.
- PM Labs. (2012, October 2). Example of Thermochemistry Calculation in Gaussian 09. [Video]. YouTube.
- GlobalSpec. Chapter 5: Thermodynamic Properties from Quantum Chemistry.
- EgiChem. Properties Estimation with the Joback method.
- National Institute of Standards and Technology. NIST-JANAF Thermochemical Tables.
- ResearchGate. (2025, August 5). Accurate thermochemistry from quantum chemical calculations?.
- PDR. NIST-JANAF Thermochemical Tables - SRD 13.
- Cheméo. Chemical Properties of 2-Hexene, 2,3-dimethyl- (CAS 7145-20-2).
- Cheméo. 2-Hexene, 2,3-dimethyl-.
- Semantic Scholar. NIST-JANAF thermochemical tables.
- U.S. Department of Commerce. JANAF Thermochemical Tables.
- Cheméo. Chemical Properties of 2,3-Dimethyl-2-heptene (CAS 3074-64-4).
- National Center for Biotechnology Information. **2,3-Dimethyl-2-hexene**. PubChem Compound Database.
- National Institute of Standards and Technology. 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. Hexane, 2,3-dimethyl-. NIST Chemistry WebBook.
- Cheméo. Chemical Properties of 1-Octene (CAS 111-66-0).
- Wikipedia. Standard enthalpy of formation.

- Chemcasts. Thermophysical Properties of 2,3-dimethyl-1-hexene.
- Cheméo. Chemical Properties of 3-Hexene, 2,2-dimethyl-, (Z)- (CAS 690-92-6).
- Kristina Mazzarone. (2024, November 12). Calculating Standard Entropy change for a reaction. [Video]. YouTube.
- Cheméo. Chemical Properties of 3-Hexene, 2,3-dimethyl- (CAS 7145-23-5).
- National Institute of Standards and Technology. 3-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. 1-Octene. PubChem Compound Database.
- ACS Sensors. (2018). Colorimetric Sensing of Volatile Organic Compounds Produced from Heated Cooking Oils. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. Protocol for Determining the Daily Volatile Organic Compound Emission Rate of Automobile and Light-Duty Truck Primer-Surfacer an.
- National Institute of Standards and Technology. 1-Octene. NIST Chemistry WebBook.
- United Nations Economic Commission for Europe. Protocol concerning the Control of Emissions of Volatile Organic Compounds.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkenes.
- South Coast Air Quality Management District. PROTOCOL FOR DETERMINATION OF VOLATILE ORGANIC COMPOUNDS (VOC) CAPTURE EFFICIENCY.
- National Institute of Standards and Technology. 1-Octene. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. 2,3-Dimethyl-2-hexene | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Joback method - Wikipedia [en.wikipedia.org]
- 5. thermo.readthedocs.io [thermo.readthedocs.io]
- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]

- 8. steemit.com [steemit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Introduction: The Significance of Thermochemical Data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165507#thermochemical-data-for-2-3-dimethyl-2-hexene\]](https://www.benchchem.com/product/b165507#thermochemical-data-for-2-3-dimethyl-2-hexene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com